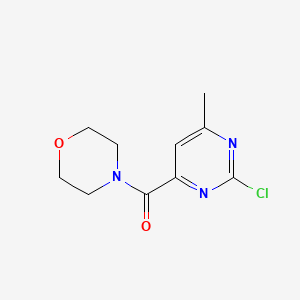
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-méthylpyrimidin-4-yl)(morpholino)méthanone est un composé chimique de formule moléculaire C10H12ClN3O2. Il se caractérise par la présence d'un cycle pyrimidine substitué par des groupes chlore et méthyle, et d'un groupe morpholino attaché à un fragment méthanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (2-chloro-6-méthylpyrimidin-4-yl)(morpholino)méthanone implique généralement la réaction de la 2-chloro-6-méthylpyrimidine avec la morpholine en présence d'une base appropriée. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le schéma réactionnel général est le suivant :
Matières premières : 2-chloro-6-méthylpyrimidine et morpholine.
Conditions de réaction : La réaction est généralement conduite dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, avec une base comme la triéthylamine ou l'hydrure de sodium pour faciliter la substitution nucléophile.
Température et temps : La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées, et le temps de réaction peut varier de quelques heures à une nuit.
Méthodes de production industrielle
En milieu industriel, la production de (2-chloro-6-méthylpyrimidin-4-yl)(morpholino)méthanone peut impliquer des procédés de production en lots à grande échelle ou en continu. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction assurent un rendement élevé et une pureté du produit. Le processus industriel peut également inclure des étapes de purification, telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(2-Chloro-6-méthylpyrimidin-4-yl)(morpholino)méthanone peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de chlore du cycle pyrimidine peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le composé peut participer à des réactions redox, conduisant à la formation de différents états d'oxydation.
Réactions de condensation : Le groupe méthanone peut réagir avec des amines ou d'autres nucléophiles pour former des imines ou d'autres dérivés.
Réactifs et conditions courantes
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés.
Oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses pyrimidines substituées, tandis que l'oxydation et la réduction peuvent conduire à différents dérivés fonctionnalisés.
Applications de la recherche scientifique
(2-Chloro-6-méthylpyrimidin-4-yl)(morpholino)méthanone a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans diverses voies biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la (2-chloro-6-méthylpyrimidin-4-yl)(morpholino)méthanone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité ou modifiant leur fonction. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques. Par exemple, en chimie médicinale, il peut inhiber des enzymes clés impliquées dans la progression de la maladie.
Applications De Recherche Scientifique
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease progression.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Chloro-6-méthylpyrimidine : Un précurseur dans la synthèse de la (2-chloro-6-méthylpyrimidin-4-yl)(morpholino)méthanone.
Morpholine : Un composant du composé, connu pour son utilisation dans diverses synthèses chimiques.
Autres dérivés de la pyrimidine : Des composés ayant des structures similaires mais des substituants différents, tels que la 2,4-dichloro-6-méthylpyrimidine.
Unicité
(2-Chloro-6-méthylpyrimidin-4-yl)(morpholino)méthanone est unique en raison de sa combinaison d'un cycle pyrimidine avec un groupe morpholino, ce qui lui confère des propriétés chimiques et biologiques spécifiques. Cette unicité le rend précieux pour la recherche et les applications ciblées où d'autres composés similaires pourraient ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C10H12ClN3O2 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
(2-chloro-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O2/c1-7-6-8(13-10(11)12-7)9(15)14-2-4-16-5-3-14/h6H,2-5H2,1H3 |
Clé InChI |
KHPMNGCPEOAOHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





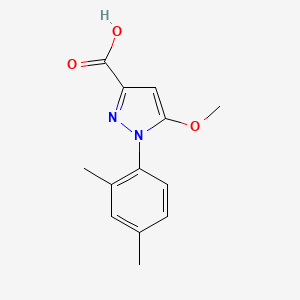

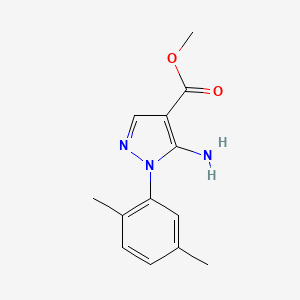
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)
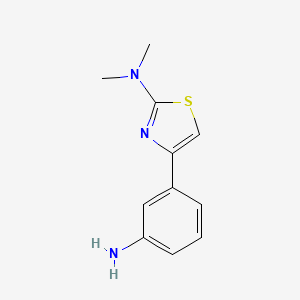
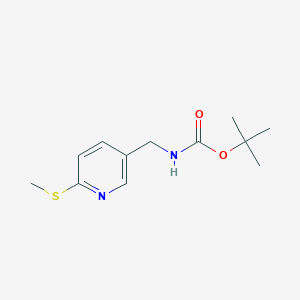

![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)



